molecular formula C7H12ClF2N B2437466 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2287318-64-1

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride

Cat. No.: B2437466
CAS No.: 2287318-64-1
M. Wt: 183.63
InChI Key: WWMBPAXORLYRBY-UHFFFAOYSA-N
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Description

(6,6-Difluoro-1-bicyclo[310]hexanyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic amine derivative, characterized by the presence of two fluorine atoms on the bicyclo[310]hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and various oxidizing or reducing agents. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the bicyclo[3.1.0]hexane ring, imines, secondary amines, and hydrochlorinated products.

Scientific Research Applications

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets through its amine group and fluorine atoms. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s unique bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is unique due to the presence of two fluorine atoms on the bicyclo[3.1.0]hexane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific interactions and stability.

Properties

IUPAC Name

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-3-6(5,7)4-10;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBPAXORLYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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